molecular formula C15H16N2O B120185 2-[3-(2-Cyanopropan-2-yl)-5-formylphenyl]-2-methylpropanenitrile CAS No. 120511-89-9

2-[3-(2-Cyanopropan-2-yl)-5-formylphenyl]-2-methylpropanenitrile

Cat. No.: B120185
CAS No.: 120511-89-9
M. Wt: 240.3 g/mol
InChI Key: ASENLPBGAFMFPN-UHFFFAOYSA-N
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Description

2-[3-(2-Cyanopropan-2-yl)-5-formylphenyl]-2-methylpropanenitrile is an organic compound with the molecular formula C15H16N2O. It is classified as an alkylbenzene and is known for its unique structural features, including a formyl group and two nitrile groups attached to a benzene ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2-Cyanopropan-2-yl)-5-formylphenyl]-2-methylpropanenitrile typically involves multi-step organic reactionsThe formyl group can be introduced via formylation reactions using reagents such as formic acid or formyl chloride .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

2-[3-(2-Cyanopropan-2-yl)-5-formylphenyl]-2-methylpropanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[3-(2-Cyanopropan-2-yl)-5-formylphenyl]-2-methylpropanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-[3-(2-Cyanopropan-2-yl)-5-formylphenyl]-2-methylpropanenitrile involves its interaction with specific molecular targets. The nitrile groups can participate in nucleophilic addition reactions, while the formyl group can undergo nucleophilic attack. These interactions can lead to the formation of various intermediates and products, influencing the compound’s overall reactivity and biological activity .

Biological Activity

The compound 2-[3-(2-Cyanopropan-2-yl)-5-formylphenyl]-2-methylpropanenitrile is a nitrile derivative that has garnered interest due to its potential biological activities. This article discusses its synthesis, biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the nitrile group and the introduction of the formyl group on the aromatic ring. The specific synthetic pathway may vary based on the desired purity and yield.

Antifungal Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antifungal properties. For instance, derivatives with similar structural motifs have shown activity against various Candida species. The minimum inhibitory concentration (MIC) values for these compounds are comparable to established antifungal agents like fluconazole and ketoconazole.

Table 1: Antifungal Activity of Related Compounds

CompoundTarget OrganismMIC (μg/mL)Reference
Compound ACandida albicans4.75
Compound BCandida parapsilosis1.23
Compound CCandida krusei8.00

Cytotoxicity Studies

Cytotoxicity assessments have been performed on various cell lines, including NIH/3T3 fibroblasts. The IC50 values indicate the concentration required to inhibit cell growth by 50%. Compounds related to this compound demonstrated selective cytotoxicity, suggesting a favorable therapeutic window.

Table 2: Cytotoxicity of Related Compounds

CompoundCell LineIC50 (μM)Reference
Compound ANIH/3T3148.26
Compound BNIH/3T3187.66
DoxorubicinNIH/3T3>1000

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. For instance, some derivatives have been identified as inhibitors of Casein Kinase 2 alpha (CK2a), a protein kinase involved in cell proliferation and survival pathways. Inhibition of CK2a can lead to reduced tumor growth and enhanced apoptosis in cancer cells.

Case Studies

  • Antifungal Efficacy : A study evaluated the antifungal activity of related compounds against clinical isolates of Candida. Results showed that compounds with similar structural features had significant antifungal effects, particularly against C. parapsilosis, indicating potential for therapeutic use in fungal infections.
    • Reference : Research indicated that certain modifications in the molecular structure significantly enhance antifungal potency, highlighting the importance of structure-activity relationships (SAR) in drug design.
  • Cancer Treatment : Another investigation focused on the anticancer properties of CK2a inhibitors derived from similar compounds. These studies demonstrated that specific derivatives could effectively reduce cell viability in various cancer cell lines while sparing normal cells.
    • Reference : The cytotoxic profile suggested that these compounds could be developed into viable cancer therapeutics with minimal side effects.

Properties

IUPAC Name

2-[3-(2-cyanopropan-2-yl)-5-formylphenyl]-2-methylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-14(2,9-16)12-5-11(8-18)6-13(7-12)15(3,4)10-17/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASENLPBGAFMFPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)C1=CC(=CC(=C1)C=O)C(C)(C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10467741
Record name AGN-PC-00AHWP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10467741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120511-89-9
Record name AGN-PC-00AHWP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10467741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of 2,2'-(5-hydroxymethyl-1,3-phenylene)di(2-methylpropiononitrile), (1.9 g), in dichloromethane (20 ml) was treated with pyridinium chlorochromate (2.15 g) and stirred at room temperature for 1.5 h. The reaction mixture was subjected to flash column chromatography, eluting with dichloromethane, to give 2,2'-(5-formyl-1,3-phenylene)di(2-methylpropiononitrile), mp. 145°-147°.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[3-(2-Cyanopropan-2-yl)-5-formylphenyl]-2-methylpropanenitrile
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2-[3-(2-Cyanopropan-2-yl)-5-formylphenyl]-2-methylpropanenitrile
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2-[3-(2-Cyanopropan-2-yl)-5-formylphenyl]-2-methylpropanenitrile
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2-[3-(2-Cyanopropan-2-yl)-5-formylphenyl]-2-methylpropanenitrile
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